2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride
Overview
Description
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a brominated pyridine derivative with a piperidine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dibromopyridine and 2-(4-piperidinyl)ethanol.
Reaction Steps: The piperidine group is introduced via nucleophilic substitution, followed by bromination at the 2-position of the pyridine ring.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified using crystallization or column chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide.
Reduction: Reduction of the bromine atom can yield 2-hydroxy-6-[2-(4-piperidinyl)ethoxy]pyridine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles are introduced using bases like triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Major Products Formed:
Pyridine N-oxide: Formed by oxidation of the pyridine ring.
2-Hydroxy Derivative: Resulting from the reduction of the bromine atom.
Substituted Pyridines: Various nucleophiles can replace the bromine atom, leading to a range of substituted pyridines.
Scientific Research Applications
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Bromo-6-(piperidin-1-yl)pyridine: Similar structure but lacks the ethoxy group.
2-Bromo-6-methylpyridine: A simpler bromopyridine derivative without the piperidine moiety.
Uniqueness: 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is unique due to its combination of bromine and piperidine groups, which can offer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-6-(2-piperidin-4-ylethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-2-1-3-12(15-11)16-9-6-10-4-7-14-8-5-10;/h1-3,10,14H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRMWWRTKLWEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-33-4 | |
Record name | Pyridine, 2-bromo-6-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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